molecular formula C10H14N4 B13158923 1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B13158923
M. Wt: 190.25 g/mol
InChI Key: QZMKIXJKCVOXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the butan-2-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the pyrazole ring can be formed through a series of condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-butan-2-ylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C10H14N4/c1-3-7(2)14-10-8(5-13-14)4-9(11)6-12-10/h4-7H,3,11H2,1-2H3

InChI Key

QZMKIXJKCVOXPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=NC=C(C=C2C=N1)N

Origin of Product

United States

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